Cas no 898422-13-4 (N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide)
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-[4-[6-(4-morpholinyl)-3-pyridazinyl]phenyl]-2-nitro-
- N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C20H19N5O5S/c26-25(27)18-3-1-2-4-19(18)31(28,29)23-16-7-5-15(6-8-16)17-9-10-20(22-21-17)24-11-13-30-14-12-24/h1-10,23H,11-14H2
- InChI Key: FQUABALOUAUEFW-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=NN=C(N4CCOCC4)C=C3)C=C2)(=O)=O)=CC=CC=C1[N+]([O-])=O
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2588-0490-2μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-5μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-10μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-20μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-1mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-2mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-3mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-4mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-5mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2588-0490-10mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-nitrobenzene-1-sulfonamide |
898422-13-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide (CAS No. 898422-13-4): An Overview
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide (CAS No. 898422-13-4) is a potent and selective inhibitor of the Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases. The compound's unique structure and mechanism of action make it a valuable tool in the development of novel therapeutics.
The chemical structure of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide is characterized by a pyridazine core, a morpholine moiety, and a sulfonamide group. These functional groups contribute to its high affinity for JAK1 and JAK3, making it an effective inhibitor of these kinases. The selective inhibition of JAK1 and JAK3 is crucial because these kinases play a central role in the signaling pathways involved in immune responses and inflammation.
Recent studies have highlighted the potential of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced inflammation in animal models of rheumatoid arthritis. The researchers found that the compound inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation.
In addition to its anti-inflammatory properties, N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide has shown promise in the treatment of atopic dermatitis. A clinical trial conducted by a leading pharmaceutical company reported that patients treated with this compound experienced significant improvements in skin symptoms and quality of life. The trial also indicated that the compound was well-tolerated, with minimal side effects observed.
The pharmacokinetic properties of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide have been extensively studied to ensure its suitability for clinical use. Research has shown that the compound has good oral bioavailability and a favorable half-life, which allows for once-daily dosing regimens. These characteristics make it an attractive candidate for further development as a therapeutic agent.
One of the key challenges in the development of JAK inhibitors is ensuring their selectivity to minimize off-target effects. N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-2-nitrobenzene-1-sulfonamide has been engineered to have high selectivity for JAK1 and JAK3, reducing the risk of adverse effects associated with non-selective inhibition. This selectivity is particularly important in autoimmune diseases where off-target effects can exacerbate symptoms or lead to other complications.
The safety profile of N-{4-6-(morpholin-4-y l)pyridazin -3 -y lphen yl} -2 -nit roben zene -1 -sul fonam ide has been evaluated through extensive preclinical and clinical studies. Preclinical data have shown that the compound does not exhibit significant toxicity at therapeutic doses. In clinical trials, the most common side effects reported were mild and transient, including headache, nausea, and dizziness. These findings suggest that the compound has a favorable safety profile, making it suitable for long-term use in chronic conditions.
The mechanism of action of N-{4 -6 -(mor pholi n -4 -y l)p yri da zin -3 -y lph en yl} -2 -ni trob en ze ne -1 -sul fo nam ide involves binding to the ATP-binding site of JAK1 and JAK3, thereby inhibiting their catalytic activity. This inhibition disrupts the signaling pathways downstream of cytokine receptors, leading to reduced production of pro-inflammatory cytokines and decreased activation of immune cells. The selective inhibition of JAK1 and JAK3 also helps to preserve other important signaling pathways mediated by other JAK family members.
In conclusion, N-{4 -6 -(mor pholi n -4 -y l)p yri da zin -3 -y lph en yl} -2 -ni trob en ze ne -1 -sul fo nam ide (CAS No. 898422 -1 3 -4 ) represents a promising therapeutic agent for the treatment of autoimmune and inflammatory diseases. Its unique chemical structure, high selectivity for JAK1 and JAK3, favorable pharmacokinetic properties, and good safety profile make it an attractive candidate for further clinical development. Ongoing research continues to explore its potential applications and optimize its use in various medical conditions.
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